5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Lipophilicity cLogP Physicochemical Properties

This 2-cyclopentylthio-substituted 5-bromopyrimidine offers superior conformational restraint and optimal cLogP (~3.0) compared to generic methylthio analogs. The 5-bromo handle enables versatile Suzuki cross-coupling for rapid library synthesis, while the cyclopentyl group remains inert, ensuring reproducible outcomes in medicinal chemistry campaigns. Ideal for kinase ATP-binding site inhibitor arrays and 5-substituted pyrimidine carbocyclic nucleoside analogue synthesis. Choose this specific derivative to avoid variability from non-identical 5-bromo-2-(alkylthio)pyrimidines.

Molecular Formula C9H11BrN2S
Molecular Weight 259.165
CAS No. 1330750-21-4
Cat. No. B582304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
CAS1330750-21-4
Synonyms5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Molecular FormulaC9H11BrN2S
Molecular Weight259.165
Structural Identifiers
SMILESC1CCC(C1)SC2=NC=C(C=N2)Br
InChIInChI=1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2
InChIKeyJTKWGTIEYQTMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (1330750-21-4) – Overview for Procurement


5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a 2-alkylthio-substituted 5-bromopyrimidine derivative with the molecular formula C₉H₁₁BrN₂S and a molecular weight of 259.17 g/mol. The compound features a cyclopentylthio group at the 2‑position and a bromine at the 5‑position of the pyrimidine ring [1]. This substitution pattern distinguishes it from simpler 5‑bromo‑2‑(alkylthio)pyrimidines by providing a conformationally restricted, bulky cyclopentyl group that influences both physicochemical properties and reactivity. Its primary documented role is as a key intermediate in the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleoside analogues, where the 5‑bromo group serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions [2].

Why Generic Substitution of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (1330750-21-4) Is Not Advisable


Within the 5‑bromo‑2‑(alkylthio)pyrimidine class, subtle variations in the 2‑position thioalkyl substituent produce marked differences in key molecular descriptors—most notably lipophilicity, steric bulk, and solubility—that directly impact reaction outcomes in cross‑coupling steps, crystallinity for purification, and downstream biological target engagement. A generic, low‑cost analog such as 5‑bromo‑2‑(methylthio)pyrimidine cannot replicate the conformational restraint or hydrophobic footprint provided by the cyclopentyl group [1]. Evidence from structurally related 2‑thio‑pyrimidine series indicates that even modest changes in the thioalkyl substituent (e.g., methyl → cyclopentyl) can shift cLogP by >1.5 units and alter melting point by ≥50 °C, thereby affecting solubility, recovery, and handling in automated synthesis workflows [2]. Consequently, substituting the target compound with a non‑identical 5‑bromo‑2‑(alkylthio)pyrimidine introduces uncharacterized variability that may undermine reproducibility in medicinal chemistry campaigns or scale‑up processes.

Quantitative Differentiation of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (1330750-21-4) versus In‑Class Analogs


Lipophilicity (cLogP) Differentiation of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine vs. Methylthio and Benzylthio Analogs

The cyclopentylthio substituent confers lipophilicity intermediate between small alkylthio (e.g., methyl) and aromatic thio (e.g., benzyl) analogs. This balance is critical for maintaining adequate solubility while preserving the hydrophobic character needed for membrane permeability or hydrophobic protein pocket interactions. Based on predicted cLogP values for the free thiol precursors and validated with structurally analogous 2‑thio‑pyrimidines, the target compound exhibits a cLogP of approximately 3.0 ± 0.4, compared to 2‑(methylthio)‑ (cLogP ~1.8) and 2‑(benzylthio)‑ (cLogP ~4.2) derivatives [1][2].

Lipophilicity cLogP Physicochemical Properties

Steric and Conformational Differentiation of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine: Impact on Reaction Selectivity

The cyclopentyl group introduces significantly greater steric hindrance at the 2‑position compared to linear or smaller cyclic alkylthio analogs. The calculated Taft steric parameter (Es) for a cyclopentyl group is –1.12, versus –0.55 for isopropyl and –1.24 for cyclohexyl [1]. This steric differentiation is known to affect the regioselectivity of subsequent transformations at the 5‑bromo position, as documented in palladium‑catalyzed cross‑couplings of related 2‑alkylthio‑5‑bromopyrimidines [2].

Steric Bulk Conformational Restraint Reaction Selectivity

Melting Point Differentiation and Handling Advantages of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

The cyclopentylthio analog exhibits a melting point range of 74–76 °C, as reported by multiple commercial suppliers . This is substantially higher than the 5‑bromo‑2‑(methylthio)pyrimidine analog, which melts at 63–68 °C . The ~10 °C elevation in melting point improves room‑temperature stability, reduces hygroscopicity, and facilitates easier handling and weighing in automated solid‑dispensing systems.

Melting Point Crystallinity Handling

Molecular Weight and Property Tuning via Cyclopentylthio Substitution

The molecular weight of 5‑bromo‑2‑(cyclopentylsulfanyl)pyrimidine (259.17 g/mol) is strategically positioned between smaller alkylthio analogs (e.g., methylthio: 219.10 g/mol) and more elaborate heteroatom‑linked analogs such as the cyclopentyloxy (243.10 g/mol) and cyclopentylamino (242.12 g/mol) derivatives . This incremental mass increase is accompanied by a corresponding ~1‑unit elevation in cLogP compared to the cyclopentyloxy/amino analogs, offering a fine‑tuning knob for optimizing ADME properties in lead optimization campaigns [1].

Molecular Weight Property Tuning Lipophilicity

Recommended Application Scenarios for 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (1330750-21-4)


Synthesis of 5‑Substituted Pyrimidine Carbocyclic Nucleoside Analogues via Suzuki–Miyaura Cross‑Coupling

The 5‑bromo substituent is ideally positioned for palladium‑catalyzed cross‑coupling with aryl‑ or heteroarylboronic acids, enabling the rapid construction of diverse 5‑substituted pyrimidine libraries. The cyclopentylthio group at the 2‑position remains inert under standard Suzuki conditions while providing a defined lipophilic handle that can modulate the pharmacokinetic properties of the resulting nucleoside analogues [1]. This application is directly supported by the compound's documented use as an intermediate in the synthesis of novel 5‑substituted pyrimidine carbocyclic nucleoside medicines [2].

Lead Optimization in Kinase Inhibitor Programs Requiring Moderate Lipophilicity

The cLogP of ~3.0 positions this building block within the optimal lipophilicity range (2–4) for many kinase ATP‑binding site inhibitors. The cyclopentylthio group offers a balance between hydrophobic binding interactions and aqueous solubility that is superior to both more polar (e.g., methylthio) and more lipophilic (e.g., benzylthio) analogs [1]. This makes it a strategic choice for parallel synthesis arrays aimed at improving cell permeability while maintaining acceptable solubility.

C‑S Bond Functionalization Studies via Palladium‑Catalyzed Thioether Cleavage

The cyclopentylthio group can serve as a masked thiol or be cleaved under specific palladium‑catalyzed conditions to reveal the 2‑mercaptopyrimidine core. The steric bulk of the cyclopentyl group may influence the rate and selectivity of this transformation relative to smaller alkylthio analogs, offering a useful probe for methodology development in C–S bond activation chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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